Isobutamben

Vue d'ensemble

Description

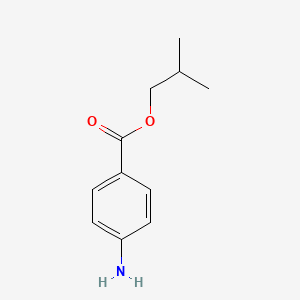

L’isobutambène, également connu sous le nom de 4-aminobenzoate d’isobutyle, est un composé anesthésique local de formule moléculaire C₁₁H₁₅NO₂ et de masse moléculaire 193,2423 g/mol . Il est couramment utilisé pour ses propriétés anesthésiques, en particulier dans les applications topiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’isobutambène peut être synthétisé par estérification de l’acide p-aminobenzoïque avec l’isobutanol. La réaction implique généralement l’utilisation d’un catalyseur acide, tel que l’acide sulfurique, pour faciliter le processus d’estérification. Les conditions réactionnelles incluent généralement le chauffage des réactifs sous reflux pour obtenir le produit d’ester souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production d’isobutambène suit des principes similaires, mais à plus grande échelle. Le processus implique l’alimentation continue d’acide p-aminobenzoïque et d’isobutanol dans un réacteur, où ils sont mélangés à un catalyseur acide. Le mélange réactionnel est ensuite chauffé, et le produit d’ester est séparé et purifié par distillation et cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

L’isobutambène subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : En présence d’eau et d’un catalyseur acide ou basique, l’isobutambène peut s’hydrolyser pour former de l’acide p-aminobenzoïque et de l’isobutanol.

Oxydation : L’isobutambène peut être oxydé pour former divers produits d’oxydation, selon les conditions et les réactifs utilisés.

Substitution : Le groupe amino de l’isobutambène peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques avec de l’eau.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Substitution : Divers électrophiles peuvent être utilisés pour réagir avec le groupe amino.

Principaux produits formés

- Acide p-aminobenzoïque et isobutanol.

Oxydation : Divers produits d’oxydation selon les conditions spécifiques.

Substitution : Dérivés de l’isobutambène avec différents substituants sur le groupe amino.

Applications de recherche scientifique

L’isobutambène a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études sur les réactions d’estérification et d’hydrolyse.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les membranes biologiques.

Médecine : Utilisé comme anesthésique local dans diverses formulations pour soulager la douleur topique.

Industrie : Employé dans la formulation de produits anesthésiques topiques à usage médical et cosmétique

Applications De Recherche Scientifique

Local Anesthesia

Isobutamben has been studied for its effectiveness as a local anesthetic. Its mechanism involves blocking nerve conduction, which is crucial during surgical procedures. Research indicates that this compound provides effective pain relief with a favorable safety profile compared to other anesthetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing topical antiseptics or treatments for infections. For instance, laboratory tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, common pathogens in clinical settings.

Polymer Chemistry

This compound's properties allow it to be utilized in polymer chemistry, particularly in the development of new materials with enhanced mechanical properties. It can be incorporated into polymer matrices to improve flexibility and durability. Research has shown that polymers modified with this compound exhibit superior performance under stress compared to unmodified counterparts.

Coatings and Adhesives

The compound's adhesive properties make it suitable for use in coatings and adhesives. This compound-based formulations have been developed for industrial applications where strong adhesion and resistance to environmental factors are required. Case studies indicate that these formulations outperform traditional adhesives in terms of bond strength and longevity.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Local Anesthesia | Surgical Procedures | Effective pain relief; favorable safety profile |

| Antimicrobial Activity | Topical Antiseptics | Inhibits growth of Staphylococcus aureus |

| Polymer Chemistry | Material Development | Enhanced flexibility and durability |

| Coatings and Adhesives | Industrial Adhesives | Superior bond strength compared to traditional types |

Case Study 1: Efficacy as a Local Anesthetic

A clinical trial involving patients undergoing minor surgical procedures demonstrated that this compound provided significant pain relief with fewer side effects than conventional anesthetics. The study concluded that this compound could be a viable alternative in clinical practice.

Case Study 2: Antimicrobial Testing

In vitro testing of this compound against various bacterial strains showed promising results, particularly against resistant strains of bacteria. These findings suggest potential applications in developing new antimicrobial agents.

Case Study 3: Polymer Modification

Research involving the modification of polyethylene with this compound revealed improvements in tensile strength and elongation at break, indicating its potential for enhancing material properties in commercial applications.

Mécanisme D'action

L’isobutambène exerce ses effets anesthésiques en inhibant les canaux calciques voltage-dépendants dans les neurones du ganglion de la racine dorsale. Cette inhibition perturbe le fonctionnement normal de ces canaux, ce qui entraîne une diminution de la transmission des signaux de douleur. De plus, l’isobutambène peut inhiber les canaux sodiques et retarder les courants potassiques, contribuant ainsi à ses propriétés anesthésiques .

Comparaison Avec Des Composés Similaires

L’isobutambène est similaire à d’autres anesthésiques locaux tels que la benzocaïne et la butambène. Il possède des propriétés uniques qui le distinguent de ces composés :

Benzocaïne : Comme l’isobutambène, la benzocaïne est un anesthésique local, mais elle a une structure de chaîne alkyle différente, ce qui affecte sa solubilité et sa durée d’action.

Butambène : La butambène est un autre anesthésique local de structure similaire à celle de l’isobutambène, mais elle possède une chaîne alkyle différente, ce qui entraîne des variations de ses propriétés pharmacocinétiques

Composés similaires

- Benzocaïne

- Butambène

- Procaïne

- Tétracaïne

Activité Biologique

Isobutamben, a local anesthetic compound, has garnered attention in the field of pharmacology due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in clinical settings, and relevant case studies.

This compound is structurally related to other local anesthetics such as lidocaine and bupivacaine. Its mechanism of action primarily involves the blockade of sodium channels in neuronal membranes, which inhibits the propagation of action potentials. This results in a temporary loss of sensation in the targeted area.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Onset of Action : Rapid onset, typically within minutes.

- Duration of Action : Moderate duration, lasting several hours depending on the formulation and site of administration.

- Potency : Comparable to other widely used local anesthetics.

Efficacy in Clinical Use

Recent studies have evaluated this compound's effectiveness in various surgical contexts. A systematic review highlighted its use as an adjuvant in peripheral nerve blocks, showing significant improvements in sensory block duration compared to placebo controls. For instance, one study indicated that the addition of this compound prolonged sensory block by approximately 6 hours when used with dexamethasone .

Case Studies

Several case studies have documented the clinical applications and outcomes associated with this compound:

-

Peripheral Nerve Block :

- A study involving 1625 participants demonstrated that patients receiving this compound experienced a longer duration of sensory block compared to those receiving traditional anesthetics alone .

- The postoperative pain intensity was significantly lower at 12 and 24 hours post-surgery in the this compound group .

- Comparison with Other Anesthetics :

Safety and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been noted:

- Local Reactions : Mild swelling or redness at the injection site.

- Systemic Reactions : Rare instances of neurological complications or allergic reactions.

A systematic review reported five serious adverse events across multiple studies, emphasizing the importance of monitoring during its use .

Propriétés

IUPAC Name |

2-methylpropyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOAVGNCWPANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023170 | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-14-4 | |

| Record name | Isobutyl p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutamben [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutamben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9566855ULN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.